

Biological activity of "N-Nitroso-3-hydroxypiperidine"

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Compound of Interest

Compound Name: *N-Nitroso-3-hydroxypiperidine*

CAS No.: 55556-85-9

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An In-Depth Technical Guide to the Biological Activity of **N-Nitroso-3-hydroxypiperidine**

Foreword

The study of N-nitroso compounds (NOCs) remains a cornerstone of chemical carcinogenesis research. These compounds, prevalent in our diet, environment, and even formed endogenously, represent a significant class of potent mutagens and carcinogens.[1] Their biological activity is not inherent but is unlocked through metabolic processes, transforming them into reactive electrophiles that wreak havoc on cellular macromolecules. This guide delves into the biological activity of a specific, yet understudied, NOC: **N-Nitroso-3-hydroxypiperidine**. As a metabolite of the well-characterized esophageal carcinogen N-Nitrosopiperidine (NPIP), understanding its formation, fate, and intrinsic activity is critical for a complete toxicological profile. This document synthesizes current knowledge, explains the rationale behind key experimental approaches, and provides detailed protocols for researchers in toxicology and drug development.

Chemical Identity and Metabolic Context

N-Nitroso-3-hydroxypiperidine is a derivative of piperidine, a six-membered heterocyclic amine. It is characterized by a nitroso group (N=O) attached to the piperidine nitrogen and a hydroxyl group (-OH) at the C-3 position of the ring.

Its primary relevance stems from its identity as a metabolite of N-Nitrosopiperidine (NPIP), a potent carcinogen found in tobacco smoke, certain foods, and industrial products.[2][3] The biological activity of NPIP is inextricably linked to its metabolic activation, a process that also gives rise to **N-Nitroso-3-hydroxypiperidine**. Therefore, to comprehend the activity of the hydroxylated metabolite, one must first understand the metabolic landscape of the parent compound.

Metabolic Activation: The Genesis of Genotoxicity

N-nitrosamines are procarcinogens, requiring metabolic activation to exert their genotoxic effects. This bioactivation is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver, but also in other tissues like the esophagus and lungs.[4][5]

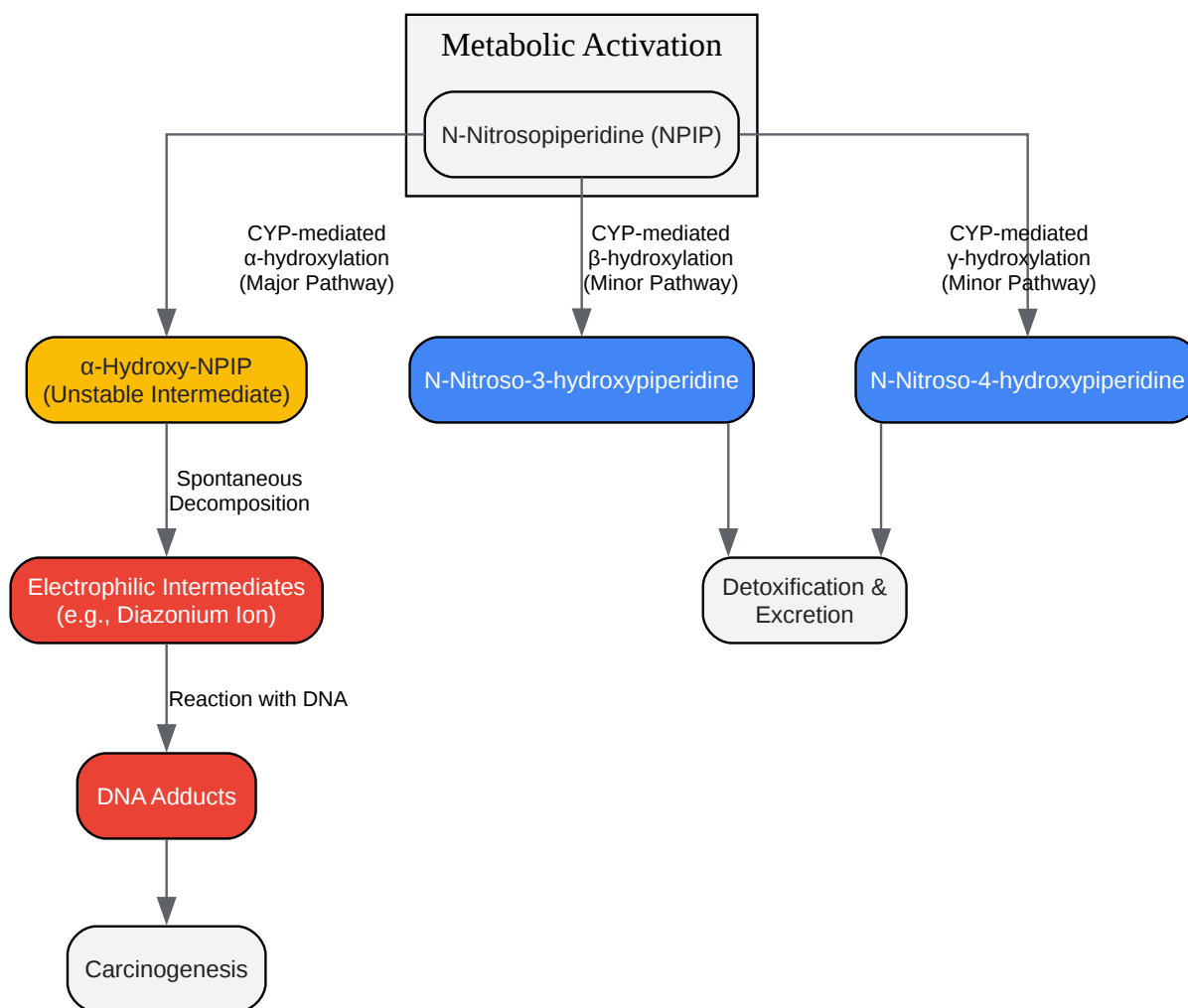
The Critical Role of α -Hydroxylation

The principal pathway for the carcinogenic activation of cyclic nitrosamines like NPIP is α -hydroxylation—the enzymatic addition of a hydroxyl group to a carbon atom adjacent (alpha) to the nitroso group.[6] This step is mechanistically critical because the resulting α -hydroxy nitrosamine is highly unstable. It undergoes spontaneous ring opening to form an electrophilic diazonium ion and an aldehyde. This diazonium ion is a potent alkylating agent that readily attacks nucleophilic sites on DNA, forming covalent adducts that are the primary initiators of carcinogenesis.[4]

β - and γ -Hydroxylation: Alternative Metabolic Fates

While α -hydroxylation is the key activation pathway, metabolism can also occur at other positions on the piperidine ring. Hydroxylation at the β -carbon (C-3) or γ -carbon (C-4) results in the formation of **N-Nitroso-3-hydroxypiperidine** and N-Nitroso-4-hydroxypiperidine, respectively. These were identified as minor metabolic products in studies with guinea pig liver microsomes.[4]

The formation of these hydroxylated metabolites is often considered a detoxification pathway. The addition of a hydroxyl group increases the polarity of the molecule, facilitating its conjugation and excretion. However, it is crucial to investigate whether these metabolites are truly inert or if they can be further metabolized to reactive species or exhibit their own unique biological activities.



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Metabolic pathways of N-Nitrosopiperidine (NPIP).

Genotoxicity and Carcinogenic Profile

The genotoxicity of NPIP is well-established, serving as a robust model for predicting the potential hazards of its metabolites.

DNA Adduct Formation

The reaction of electrophilic intermediates with DNA results in the formation of various DNA adducts.[4] These adducts, if not repaired by cellular DNA repair machinery, can lead to miscoding during DNA replication, resulting in permanent mutations. For example, the formation of O⁶-alkylguanine adducts is strongly correlated with the mutagenic and carcinogenic potential of many nitrosamines. While specific adducts for **N-Nitroso-3-hydroxypiperidine** have not been characterized, it is plausible that if it undergoes any metabolic activation, it would generate similar reactive species leading to DNA damage.

Carcinogenicity in Animal Models

NPIP is a potent carcinogen in animal models, inducing tumors primarily in the esophagus, liver, stomach, and lungs.[7][8] The specific organotropism is influenced by the tissue-specific expression of activating CYP enzymes. For instance, rat esophageal microsomes are particularly efficient at activating NPIP but not the structurally similar N-nitrosopyrrolidine (NPYR), which helps explain why NPIP is a potent esophageal carcinogen.[6]

Table 1: Carcinogenic Potency of N-Nitrosopiperidine (NPIP)

Species	Sex	Route of Administration	Target Organs	TD ₅₀ (mg/kg body weight/day)	Reference
Rat	Male	Drinking Water	Esophagus, Liver	0.091	[9]
Rat	Female	Drinking Water	Esophagus, Nasal Cavity	0.103	[9]

| Syrian Golden Hamster | Male | Subcutaneous | Trachea, Nasal Cavity | 0.448 [[9] |

TD₅₀ is the daily dose rate to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.

Methodologies for Biological Activity Assessment

To definitively characterize the biological activity of **N-Nitroso-3-hydroxypiperidine**, a tiered experimental approach is required. The methodologies described below are standard in the field of genetic toxicology and are grounded in the need for metabolic activation.

Protocol: In Vitro Metabolic Profiling using Liver Microsomes

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. They are the gold standard in vitro system for studying the phase I metabolism of xenobiotics. This protocol aims to confirm the formation of **N-Nitroso-3-hydroxypiperidine** from NPIP and identify any further metabolites.

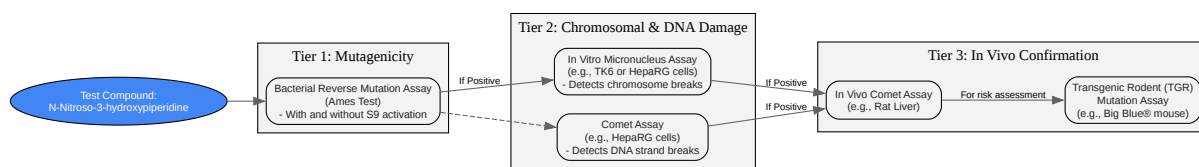
Step-by-Step Methodology:

- **Prepare Incubation Mixture:** In a microcentrifuge tube, combine a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4), the substrate (NPIP, typically 1-100 μ M), and liver microsomes (e.g., rat, human; 0.5-1.0 mg/mL protein).
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
- **Initiate Reaction:** Start the metabolic reaction by adding an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is crucial as it provides the necessary reducing equivalents for CYP enzyme activity. A control reaction without the NADPH system must be included to confirm enzyme-dependency.
- **Incubation:** Incubate at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
- **Terminate Reaction:** Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol). This precipitates the proteins and halts all enzymatic activity.
- **Sample Preparation:** Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis.

- LC-MS/MS Analysis: Analyze the supernatant using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique allows for the separation, identification, and quantification of the parent compound and its metabolites based on their retention times and mass-to-charge ratios.

Protocol: Assessing Genotoxicity

Rationale: Genotoxicity assays determine if a compound can damage genetic material. Given that N-nitrosamines require metabolic activation, these assays must be conducted with and without an exogenous metabolic activation system (typically the S9 fraction from Aroclor- or phenobarbital-induced rat liver).



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A tiered workflow for genotoxicity testing.

A. Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a chemical to cause reverse mutations, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[10] [11] A positive result, particularly one that is dependent on the S9 metabolic activation mix, is a strong indicator of mutagenic potential.

B. In Vitro Micronucleus Assay: This test, performed in mammalian cells, detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes left behind during cell division. An increase in the frequency of micronucleated cells after exposure to a substance indicates it has clastogenic (chromosome-

breaking) or aneugenic (chromosome-lagging) activity.[10] Using metabolically competent cells like HepaRG is advantageous as they provide intrinsic metabolic activation.[12]

Conclusion and Future Perspectives

N-Nitroso-3-hydroxypiperidine exists at the intersection of metabolic activation and detoxification of the potent carcinogen N-Nitrosopiperidine. While it is considered a minor metabolite, its biological activity cannot be dismissed without direct experimental evidence. Based on the established principles of N-nitrosamine toxicology, its formation via β -hydroxylation likely represents a detoxification pathway, diverting the parent compound from the critical α -hydroxylation route that leads to carcinogenesis.

However, critical questions remain. Is **N-Nitroso-3-hydroxypiperidine** completely stable, or can it be further metabolized? Does the hydroxyl group influence its interaction with cellular targets? To move beyond inference, future research must focus on the following:

- **Chemical Synthesis:** Development of a robust method for synthesizing pure **N-Nitroso-3-hydroxypiperidine** to serve as an analytical standard and for direct toxicological testing.
- **Direct Genotoxicity Testing:** Subjecting the pure compound to a battery of in vitro and in vivo genotoxicity assays, as outlined in this guide, to definitively determine its mutagenic and clastogenic potential.
- **Metabolic Stability Assays:** Investigating whether **N-Nitroso-3-hydroxypiperidine** is a substrate for Phase II conjugation enzymes or if it can be further oxidized by CYPs.

By systematically addressing these points, the scientific community can fully elucidate the role of **N-Nitroso-3-hydroxypiperidine** in the complex biological narrative of N-nitrosamine carcinogenesis, ensuring a more accurate risk assessment for human health.

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